molecular formula C21H23NO6S B12510446 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate

2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B12510446
M. Wt: 417.5 g/mol
InChI Key: GIHOYWNIYLZPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl group, an amino group, a dihydrofuran ring, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Dihydrofuran Ring: The dihydrofuran ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrofuran ring or the benzyloxycarbonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonate group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study the effects of specific functional groups on biological activity or as a probe to investigate biochemical pathways.

Medicine

Potential medical applications could include the development of new pharmaceuticals or as a tool in drug discovery and development.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific reactivity or biological activity not found in similar compounds

Properties

IUPAC Name

[1-(2,5-dihydrofuran-2-yl)-2-(phenylmethoxycarbonylamino)ethyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-16-9-11-18(12-10-16)29(24,25)28-20(19-8-5-13-26-19)14-22-21(23)27-15-17-6-3-2-4-7-17/h2-12,19-20H,13-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHOYWNIYLZPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CNC(=O)OCC2=CC=CC=C2)C3C=CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.